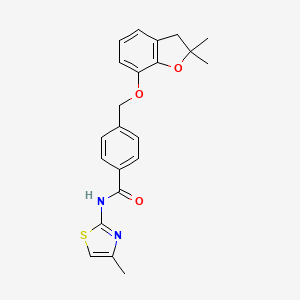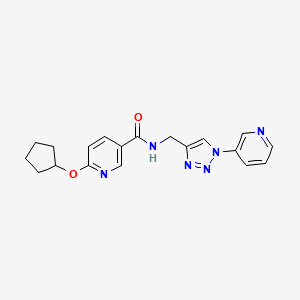![molecular formula C20H20ClNO4 B2531826 1-[3-(2-chlorophenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one CAS No. 879044-20-9](/img/structure/B2531826.png)
1-[3-(2-chlorophenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds typically involves multistep reactions, as seen in the preparation of 2-hydroxy-5-(3,4-dichlorophenyl)-6,7-bis(hydroxymethyl)-2,3-dihydro-1H-pyrrolizine bis(2-propylcarbamate) . This process may involve the formation of ester prodrugs and subsequent comparison of antineoplastic activities, which could be relevant for the synthesis and potential applications of the compound of interest.
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using techniques such as IR and single crystal X-ray diffraction studies . These methods provide detailed information on the geometrical parameters, which are often in agreement with computed values from density functional theory (DFT) methods. Such analyses are crucial for understanding the three-dimensional conformation and electronic structure of the compound.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been evaluated, showing that certain moieties within the molecules are more susceptible to hydrolysis . Additionally, the stability of molecules arising from hyper-conjugative interactions and charge delocalization has been analyzed using natural bond orbital (NBO) analysis . These studies are indicative of how the compound "1-[3-(2-chlorophenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one" might react under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structural features have been explored through computational insights. Parameters such as Mulliken atomic charges, molecular electrostatic potential surfaces, and electronic parameters like HOMO and LUMO energies have been studied . These properties are essential for predicting the behavior of the compound in different environments and could be used to infer the properties of the compound .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Research on compounds with structural similarities often focuses on their synthesis and chemical reactivity. For example, studies on the synthesis and evaluation of various prodrugs highlight the methods for preparing molecules with enhanced water solubility or desired biological activity, potentially applicable to our compound of interest (Anderson, Chang, & Mcpherson, 1983). Such methods could be adapted for the synthesis and modification of "1-[3-(2-chlorophenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one" to enhance its solubility or biological activity.
Biological Evaluation and Mechanisms
Another area of research interest is the biological evaluation of similar compounds. Investigations into the antineoplastic activities of certain molecules, comparing them with analogues to determine their efficacy against specific cancer types, could inform the potential therapeutic applications of our compound (Anderson, Chang, & Mcpherson, 1983). Additionally, understanding how similar compounds interact with biological receptors, such as the aryl hydrocarbon receptor (AhR), and their role in mediating biological and toxicological actions offers insights into the possible biological mechanisms and applications of "1-[3-(2-chlorophenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one" (Heath-Pagliuso et al., 1998).
Antioxidant and Anti-inflammatory Properties
Research on new chalcone derivatives as anti-inflammatory agents and the evaluation of their biological activities could suggest potential anti-inflammatory or antioxidant applications for our compound. This is especially relevant if structural analogues demonstrate significant activity in these areas (Rehman, Saini, & Kumar, 2022).
Environmental Applications
Studies on the adsorption properties of certain compounds on surfaces for corrosion inhibition or environmental decontamination purposes might also imply that our compound could be researched for similar applications. The understanding of how Schiff bases derived from L-Tryptophan inhibit corrosion could inform the potential use of "1-[3-(2-chlorophenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one" in materials science or environmental chemistry (Vikneshvaran & Velmathi, 2017).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-[3-(2-chlorophenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4/c1-14(23)13-20(25)15-7-2-4-9-17(15)22(19(20)24)11-6-12-26-18-10-5-3-8-16(18)21/h2-5,7-10,25H,6,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDPSAIRMYJVSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCCOC3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(2-Chlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2,5-Dimethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2531748.png)
![5-((4-bromobenzyl)thio)-7-butyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2531749.png)




![3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2531759.png)


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2531764.png)
![6-[[4-(2,5-dimethylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2531765.png)
